molecular formula C8H15NO3Si B1581901 1-Vinylsilatrane CAS No. 2097-18-9

1-Vinylsilatrane

Cat. No.: B1581901
CAS No.: 2097-18-9
M. Wt: 201.29 g/mol
InChI Key: JETUZEFHWCTPQD-UHFFFAOYSA-N
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Description

1-Vinylsilatrane is a member of the silatrane family, which are organosilicon compounds characterized by a cage-like tricyclic structure.

Biochemical Analysis

Biochemical Properties

1-Vinylsilatrane plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s pentacoordinate silicon center allows it to form stable complexes with biomolecules, influencing their activity. For instance, this compound has been shown to interact with enzymes involved in silylative coupling reactions, such as ruthenium-catalyzed processes . These interactions often involve the formation of intermediate complexes that facilitate the transfer of silyl groups to target molecules.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the activity of signaling proteins and transcription factors, leading to changes in gene expression patterns . Additionally, this compound’s interaction with cellular enzymes can impact metabolic pathways, affecting the overall metabolic flux within cells.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form stable complexes with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s pentacoordinate silicon center allows it to bind to specific sites on enzymes, altering their conformation and activity . This binding can either inhibit or activate the enzyme, depending on the nature of the interaction. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biological activity . Long-term studies have shown that this compound can have sustained effects on cellular function, with some effects persisting even after the compound has degraded.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing enzyme activity and promoting cell growth . At high doses, this compound can exhibit toxic effects, including enzyme inhibition, cellular damage, and adverse physiological responses . These threshold effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of metabolites by modulating the activity of key enzymes in metabolic pathways . For example, this compound’s interaction with silylating enzymes can affect the synthesis and degradation of silylated compounds, impacting overall metabolic balance.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biological effects . The distribution of this compound within tissues is influenced by its chemical properties, such as solubility and affinity for specific biomolecules.

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the nucleus, mitochondria, or other organelles, where it can modulate the activity of enzymes and other biomolecules . This localization is crucial for its function, as it allows this compound to interact with specific targets within the cell.

Comparison with Similar Compounds

1-Vinylsilatrane can be compared with other similar compounds, such as:

    1-Allylsilatrane: This compound has a similar structure but with an allyl group instead of a vinyl group.

    1-Hydrosilatrane: This compound contains a hydrogen atom instead of a vinyl group.

Properties

IUPAC Name

1-ethenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3Si/c1-2-13-10-6-3-9(4-7-11-13)5-8-12-13/h2H,1,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JETUZEFHWCTPQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C[Si]12OCCN(CCO1)CCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6062175
Record name 2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-ethenyl-
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Molecular Weight

201.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2097-18-9
Record name 1-Ethenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane
Source CAS Common Chemistry
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Record name 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-ethenyl-
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Record name 1-Vinylsilatrane
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Record name 2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-ethenyl-
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Record name 2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-ethenyl-
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Record name 1-vinyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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